2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine
Overview
Description
The compound “2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine” is a complex organic molecule. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a morpholinyl group, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions such as acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Phenolic compounds, which this compound appears to contain, have characteristic properties such as melting and boiling points, density, solubility, and color .
Scientific Research Applications
Antioxidant Activity Analysis
A study focused on the analytical methods used in determining antioxidant activity, which is crucial for various scientific fields ranging from food engineering to medicine. This research might be relevant for understanding the potential applications of 2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine if it possesses antioxidant properties (Munteanu & Apetrei, 2021).
Biomedical Applications of Phosphorus-containing Polymers
Research on phosphorus-containing organic materials highlights their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them suitable for dentistry, regenerative medicine, and drug delivery applications. Such studies could provide a framework for exploring the biomedical applications of this compound if it shares similar properties (Monge et al., 2011).
Antisense Oligonucleotides and Renal Toxicopathology
A review on the nephrotoxicity related to therapeutic oligonucleotides, including those with 2'-methoxy-ethyl modifications, discusses the implications for kidney health and potential therapeutic applications. This might be indirectly related to research involving this compound, especially if it can be applied in similar therapeutic contexts (Engelhardt, 2016).
Blood Compatibility of Polymers
Investigations into the blood compatibility of polymers, such as poly(2-methoxyethyl acrylate), by controlling the water structure at the interface, could provide insights into the development of materials with enhanced biocompatibility. Research in this area may offer clues to the potential medical or biological applications of this compound if it exhibits similar properties (Tanaka & Mochizuki, 2010).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have shown affinity for alpha1-adrenergic receptors, indicating potential interactions with these targets . The interaction of these compounds with their targets can lead to changes in cellular signaling and function .
Biochemical Pathways
Compounds interacting with alpha1-adrenergic receptors can influence numerous neurodegenerative and psychiatric conditions . The downstream effects of these interactions can include changes in cellular signaling and function .
Pharmacokinetics
Similar compounds have been evaluated for their adme properties, including in silico docking and molecular dynamics simulations, binding data, and absorption, distribution, metabolism, and excretion calculations . These properties can impact the bioavailability of the compound .
Result of Action
Compounds interacting with alpha1-adrenergic receptors can induce changes in cellular signaling and function .
Action Environment
Solvent properties such as dipolarity (or polarity), hydrogen-bond donating ability (proticity), and hydrogen-bond accepting ability (basicity) can strongly influence catalysis , which could potentially impact the action of the compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-methoxyphenyl)-2-morpholin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-13-5-3-2-4-11(13)12(10-14)15-6-8-17-9-7-15/h2-5,12H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHJMZDWRQDJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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